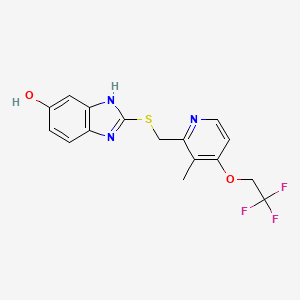

5-Hydroxy Lansoprazole Sulfide

Übersicht

Beschreibung

5-Hydroxy Lansoprazole Sulfide is a metabolite of Lansoprazole, a well-known proton pump inhibitor used to treat various acid-related disorders. This compound has garnered attention due to its potential therapeutic applications and unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Lansoprazole Sulfide involves the hydroxylation of Lansoprazole. This process is typically mediated by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 . The reaction conditions often include the use of organic solvents and controlled temperature settings to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to achieve the desired product quality. The use of advanced chromatographic techniques is common to separate and purify the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Hydroxy Lansoprazole Sulfide undergoes several types of chemical reactions, including:

Oxidation: Conversion to sulfone derivatives.

Reduction: Conversion back to Lansoprazole.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various nucleophiles under basic conditions.

Major Products:

Oxidation: Lansoprazole sulfone.

Reduction: Lansoprazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Inhibition of Fatty Acid Synthase

Recent studies have highlighted the efficacy of 5-Hydroxy Lansoprazole Sulfide in inhibiting fatty acid synthase (FASN), an enzyme critical for lipid synthesis and often overexpressed in various cancers. Research indicates that this compound is more potent than Lansoprazole itself in inhibiting FASN function and regulating DNA repair mechanisms associated with oxidative stress. This inhibition is particularly relevant in the context of triple-negative breast cancer, where FASN plays a significant role in tumor growth and survival .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific pathways related to lipid metabolism and DNA damage response. It has been shown to inhibit the enoyl reductase activity of FASN, which is crucial for fatty acid synthesis. In contrast, Lansoprazole primarily inhibits the thioesterase activity of FASN . This differential action suggests that this compound may be a valuable candidate for further development as an anticancer agent.

Anti-mycobacterial Activity

Potential against Mycobacterium tuberculosis

This compound has also been investigated for its anti-mycobacterial properties, particularly against Mycobacterium tuberculosis. Studies have demonstrated that Lansoprazole and its sulfide metabolite exhibit intracellular activity against this pathogen by targeting the cytochrome bc1 complex within the bacterial respiratory chain. This mechanism disrupts essential energy production processes in the bacteria, indicating a novel application for this compound in treating tuberculosis, especially in cases resistant to conventional therapies .

Research Findings

- Target Identification : The research identified that this compound binds to specific sites within the mycobacterial respiratory complex, inhibiting substrate oxidation and enzyme activity .

- Drug Resistance Insights : Structural studies have provided insights into how mutations in Mycobacterium tuberculosis could lead to drug resistance against this compound, emphasizing the need for continued investigation into its efficacy and safety .

Other Emerging Applications

Potential Use in Other Cancers

Beyond triple-negative breast cancer, there is ongoing research into the potential applications of this compound in other malignancies where FASN is implicated. The ability to modulate lipid metabolism presents an attractive avenue for therapeutic intervention across various cancer types .

Clinical Trials and Future Directions

Currently, clinical trials are underway to assess the safety and efficacy of this compound in cancer treatment settings. As research progresses, it may pave the way for new therapeutic strategies leveraging this metabolite's unique properties.

Summary Table: Applications of this compound

Wirkmechanismus

The mechanism of action of 5-Hydroxy Lansoprazole Sulfide involves its interaction with specific enzymes and molecular pathways:

Vergleich Mit ähnlichen Verbindungen

Lansoprazole: The parent compound, used as a proton pump inhibitor.

Lansoprazole Sulfone: An oxidized derivative of Lansoprazole.

Omeprazole: Another proton pump inhibitor with similar therapeutic uses.

Comparison: 5-Hydroxy Lansoprazole Sulfide is unique due to its specific hydroxylation, which imparts distinct biochemical properties. Unlike Lansoprazole and Omeprazole, it has shown potential in inhibiting fatty acid synthase, making it a promising candidate for cancer therapy .

Biologische Aktivität

5-Hydroxy Lansoprazole Sulfide (5HLS) is a metabolite of the proton pump inhibitor (PPI) lansoprazole, primarily known for its role in treating gastrointestinal disorders. Recent studies have indicated that 5HLS exhibits significant biological activity, particularly in the context of cancer treatment, by targeting fatty acid synthase (FASN), an enzyme crucial for lipid synthesis that is often overexpressed in various cancers.

- Molecular Formula : C16H14F3N3O2S

- CAS Registry Number : 131926-96-0

- InChIKey : KLUQLARNZLTQBV-UHFFFAOYSA-N

5HLS functions as a FASN modulator, inhibiting the enzyme's activity, which is linked to tumor growth and survival. This inhibition leads to reduced lipid synthesis, thereby affecting cancer cell proliferation and survival mechanisms. Specifically, 5HLS has been shown to inhibit the enoyl reductase activity of FASN more effectively than lansoprazole itself, suggesting a unique mechanism that could enhance its therapeutic potential against cancers such as triple-negative breast cancer (TNBC) .

Anticancer Activity

Recent research has highlighted the potential of 5HLS as an anticancer agent. A study published in the Journal of Medicinal Chemistry demonstrated that 5HLS is more effective than lansoprazole in inhibiting FASN function and regulating non-homologous end joining (NHEJ) repair mechanisms involved in oxidative DNA damage . This suggests that 5HLS may contribute to improved outcomes in cancer therapy, particularly for patients with TNBC, where FASN is often overexpressed.

Table 1: Comparison of Biological Activity between Lansoprazole and this compound

| Compound | Inhibition of FASN | Effect on NHEJ Repair | Cancer Type Targeted |

|---|---|---|---|

| Lansoprazole | Moderate | Minimal | Various |

| This compound | High | Significant | Triple-Negative Breast Cancer |

Case Studies and Clinical Evidence

- Study on Triple-Negative Breast Cancer :

- Mycobacterial Inhibition :

Pharmacokinetics and Metabolism

The metabolism of lansoprazole involves cytochrome P450 enzymes (CYP2C19 and CYP3A4), which convert it into several metabolites, including 5-hydroxy lansoprazole and this compound. These metabolic pathways are crucial for understanding the pharmacological effects and safety profiles of PPIs in various patient populations .

Eigenschaften

IUPAC Name |

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-3H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2S/c1-9-13(20-5-4-14(9)24-8-16(17,18)19)7-25-15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUQLARNZLTQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857783 | |

| Record name | 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131926-96-0 | |

| Record name | 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.